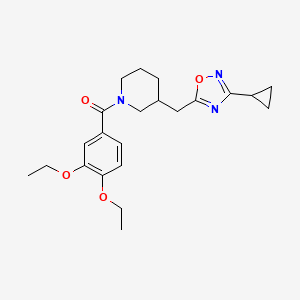

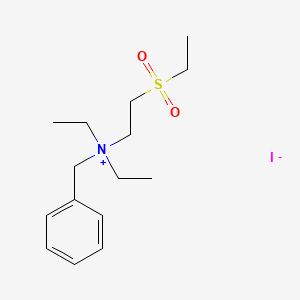

![molecular formula C19H21NO4 B2663849 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide CAS No. 1421442-71-8](/img/structure/B2663849.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole is a structural motif found in many natural products and synthetic molecules, and it has important pharmaceutical and biological applications .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling .Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition : N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including benzo[d][1,3]dioxole derivatives, have been designed and evaluated for their ability to inhibit histone deacetylases. These compounds exhibit good antiproliferative activity against certain cancer cell lines and can induce cell-cycle arrest (Jiao et al., 2009).

Protective Group in Organic Synthesis : N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals have been shown to react with vicinal cis-diols to form cyclic α-(dimethylamino)benzylidene acetals, which are useful as temporary protecting groups in organic synthesis (Hanessian & Moralioglu, 1972).

Herbicidal Activity : A study on pyrazole benzophenone derivatives indicates that these compounds, related to benzamides, exhibit significant herbicidal activity. They act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase, a key target for herbicide discovery (Fu et al., 2017).

Anticancer and Antiinflammatory Properties : Certain benzamides have been studied for their antiinflammatory properties and potential anticancer activities, as demonstrated by their effects on cell division and inhibition of inflammatory processes (Robert et al., 1994).

Antiparasitic Activity : Novel iodotyramides with benzamides have been synthesized and screened against various protozoan parasites, showing significant anti-parasitic activities. This underscores the importance of benzamide derivatives in developing new antiparasitic agents (Restrepo et al., 2018).

HDAC Inhibitors in Cancer Therapy : N-acylhydrazone derivatives, acting as histone deacetylase (HDAC) 6/8 dual inhibitors, have been designed from trichostatin A structure. These compounds show promising results in inhibiting cell migration and inducing apoptosis, suggesting potential use in molecular therapies for cancer (Rodrigues et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-12-3-4-13(2)15(9-12)19(22)20-8-7-16(21)14-5-6-17-18(10-14)24-11-23-17/h3-6,9-10,16,21H,7-8,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRAFJBNMPUAFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2663766.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2663767.png)

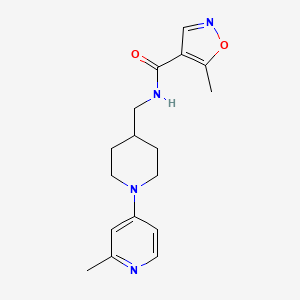

![N-(2-furylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2663770.png)

![2-(2-Methoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2663772.png)

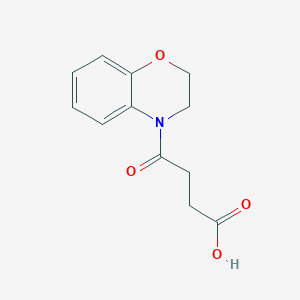

![methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate](/img/structure/B2663773.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2663774.png)

![N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2663785.png)

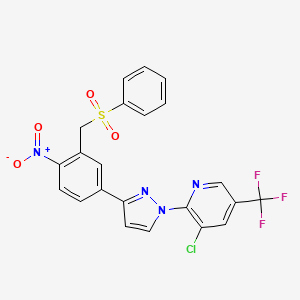

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2663788.png)